8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid
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Overview
Description
Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the chemical , is utilized for protecting hydroxy-groups in various chemical syntheses. It can be removed conveniently while other base-labile protecting groups remain intact, demonstrating its usefulness in selective protection and deprotection strategies (Gioeli & Chattopadhyaya, 1982).
Molecular Structure and Conformation
9-Oxo-9H-fluorene-1-carboxylic acid, closely related to the compound , adopts a planar conformation with internal hydrogen bonding, a feature important in understanding its chemical behavior and potential applications (Coté, Lalancette, & Thompson, 1996).
Synthesis of Spirocyclic Compounds
The compound is pivotal in synthesizing various spirocyclic compounds, which have significant applications in medicinal chemistry and material science. For example, the synthesis of N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4.4]nonane-8(S)-carboxylic acid ethyl ester shows its utility in creating complex molecular structures (Slavinskaya et al., 1996).
Catalytic Hydrogenation Applications
The compound's derivatives, such as [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates, are used in catalytic hydrogenation, showcasing its role in facilitating significant chemical transformations (Sukhorukov et al., 2008).
Inhibitor Identification
The compound's framework is used to identify new inhibitors for enzymes like fatty acid amide hydrolase (FAAH), highlighting its role in drug discovery and pharmaceutical research (Meyers et al., 2011).
Synthesis of Biologically Active Compounds
Its derivatives, like 8-oxa-2-azaspiro[4.5]decane, are promising for producing important biologically active compounds, indicating its potential in synthesizing therapeutically relevant molecules (Ogurtsov & Rakitin, 2020).
Facilitation of Chemical Reactions
The compound and its derivatives enhance the reactivity in specific chemical reactions like the Castagnoli-Cushman reaction with imines, demonstrating its role in facilitating and influencing chemical transformations (Rashevskii et al., 2020).
Antibacterial Drug Development
Its structural analogs, such as 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, are synthesized for potent antibacterial drugs, demonstrating its significance in antimicrobial research and therapy (Odagiri et al., 2013).
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-21(26)20-23(10-5-11-23)29-13-12-24(20)22(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLGFUAQUIHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(N(CCO2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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